molecular formula C12H19NO4 B2905851 1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid CAS No. 2137832-17-6

1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid

Cat. No.: B2905851
CAS No.: 2137832-17-6
M. Wt: 241.287
InChI Key: ABILYSVBAFRDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under various conditions, including room temperature or mild heating, to achieve the desired Boc-protected amine.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a tetrahydro-1H-azepine ring. This combination provides distinct steric and electronic properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h6H,4-5,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABILYSVBAFRDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.